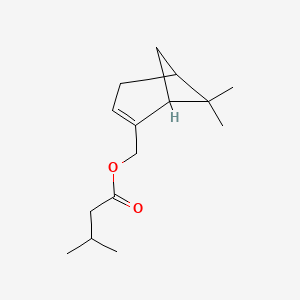
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is a saturated hydrocarbon derived from anthracene It is characterized by the addition of hydrogen atoms to the aromatic rings of anthracene, resulting in a fully hydrogenated structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 5\text{H}2 \rightarrow \text{C}{14}\text{H}_{24} ]
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using large reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Further reduction of the compound can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated decahydroanthracene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a precursor for the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene exerts its effects depends on the specific reaction or application. In hydrogenation reactions, the compound acts as a hydrogen donor, facilitating the addition of hydrogen atoms to other molecules. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules.
Comparación Con Compuestos Similares
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.
1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester: A similar compound with additional functional groups.
Uniqueness: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is unique due to its fully hydrogenated structure, which imparts distinct chemical properties compared to its partially hydrogenated or functionalized counterparts
Propiedades
Número CAS |
3485-60-7 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8,9,10-decahydroanthracene |
InChI |
InChI=1S/C14H20/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H2 |
Clave InChI |
YUHZADLCZUSUGL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CC3=C(C2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


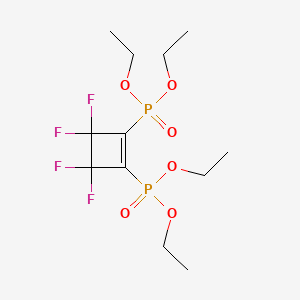
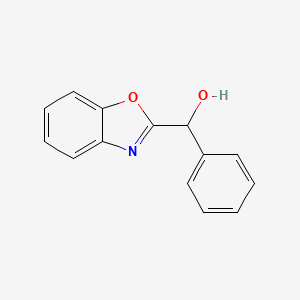
![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)
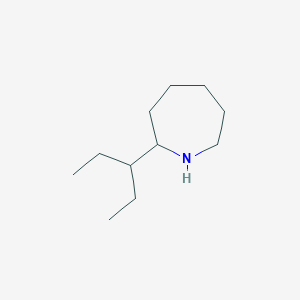
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)
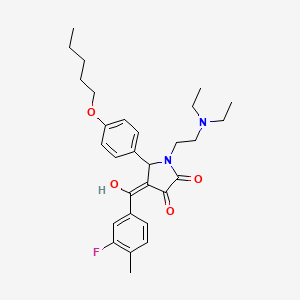
![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](/img/structure/B14151111.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)

